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Compound Name:
carboxylate

Cat. No. B009333

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical name "ethyl 5-cyano-2H-pyridine-1-carboxylate” is ambiguous and
does not correspond to a readily available substance with a registered CAS number. This
technical guide therefore focuses on a closely related and well-characterized class of
compounds: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates. These compounds are
structurally plausible isomers and belong to the well-known Hantzsch ester family of
dihydropyridines, which have significant relevance in medicinal chemistry.

Introduction and Identification

1,4-dihydropyridine (1,4-DHP) derivatives are a prominent class of organic compounds, widely
recognized for their therapeutic applications, particularly as L-type calcium channel blockers in
the treatment of hypertension.[1] The core structure consists of a partially saturated pyridine
ring. The introduction of a cyano group at the 5-position and an ethyl carboxylate group at the
3-position can modulate the electronic and steric properties of the molecule, influencing its
biological activity.

This guide provides a comprehensive overview of the synthesis, identification, and
characterization of a representative compound: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-
carboxylate.
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CAS Number and Molecular Structure

Due to the variability of the aryl group at the 4-position, a single CAS number cannot be
assigned. However, for a specific, well-documented analogue, ethyl 5-cyano-1,4-dihydro-2,6-
dimethyl-4-(2-nitrophenyl)-3-pyridinecarboxylate, the CAS number is 63093-77-6.[2]

Identifier Value

ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-
IUPAC Name y y y yeropy
carboxylate

Varies with aryl substituent (e.g., C17H17N30Oa4 for
Molecular Formula ] o
the 2-nitrophenyl derivative)

] Varies with aryl substituent (e.g., 327.34 g/mol
Molecular Weight ) o
for the 2-nitrophenyl derivative)

A 1,4-dihydropyridine ring with substituents at
positions 1, 2, 3, 4, 5, and 6.

General Structure

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 1,4-dihydropyridines is the
Hantzsch dihydropyridine synthesis.[3] This is a one-pot multicomponent reaction that offers a
straightforward route to these heterocyclic systems.

Hantzsch Synthesis Protocol

This protocol describes the synthesis of a generic ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-
carboxylate.

Materials:
e Aromatic aldehyde (1 mmol)
o Ethyl acetoacetate (1 mmol)

 Ethyl cyanoacetate (1 mmol)[4]
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e Ammonium acetate (1.5 mmol)

« Ethanol (as solvent)

o Catalyst (e.g., y-Alz03 nanopatrticles, optional for improved yield and reaction time)[5]
Procedure:

o A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), ethyl
cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) is taken in a round-bottom flask.

[5]
o Ethanol is added as the solvent.

o The reaction mixture is refluxed for several hours (typically 4-6 hours), and the progress of
the reaction is monitored by thin-layer chromatography (TLC).[6]

e Upon completion, the reaction mixture is cooled to room temperature.
e The precipitated solid product is collected by filtration.

e The crude product is washed with cold ethanol and then purified by recrystallization from a
suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 1,4-
dihydropyridine derivative.[5]

Logical Workflow for Hantzsch Synthesis:
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Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Physicochemical and Spectroscopic Data

The identification and characterization of the synthesized compounds are performed using
various spectroscopic techniques. The following table summarizes the expected data for a
representative ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.
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Parameter Typical Value/Observation Reference
Appearance Yellowish crystalline solid [5]
Melting Point Varies with the aryl substituent

FT-IR (KBr, cm~1)

3350-3250 (N-H stretch),
2230-2210 (C=N stretch),
1710-1680 (C=0 ester
stretch), 1650-1630 (C=C
stretch)

[5117]

1H NMR (CDCls, & ppm)

9.2-9.4 (s, 1H, NH), 7.1-7.5 (m,
Ar-H), 5.1-5.3 (s, 1H, H-4), 4.0-
4.2 (g, 2H, OCHz2CHs), 2.2-2.4
(s, 6H, 2xCHs), 1.1-1.3 (t, 3H,
OCH2CHs)

[7](8]

13C NMR (CDCls, 8 ppm)

165-168 (C=0), 148-155 (C-2,
C-6), 140-145 (Ar-C), 126-130
(Ar-CH), 115-120 (C=N), 98-
105 (C-3, C-5), 59-62 (OCHz),
35-40 (C-4), 18-20 (CHs), 14-
15 (OCH2CHs)

[71(8]

Mass Spectrometry (m/z)

[M]+, corresponding to the
molecular weight of the

specific derivative

[7]

Mechanism of Action and Signaling Pathway

1,4-Dihydropyridine derivatives are well-established as L-type calcium channel blockers. Their

primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth

muscle cells and cardiac muscle cells.[9]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers:
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Caption: Mechanism of action of dihydropyridine calcium channel blockers.
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By blocking the L-type calcium channels, these compounds prevent the increase in intracellular
calcium concentration that is necessary for muscle contraction. This leads to the relaxation of
vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood
pressure.[9][10]

Biological Evaluation Protocol

The antihypertensive activity of novel dihydropyridine derivatives can be assessed in vivo using
animal models.

Experimental Model:

Animal Model: Male albino Wistar rats.[6]

¢ Induction of Hypertension: Administration of N(w)-nitro-L-arginine methyl ester (L-NAME)
can be used to induce hypertension.[6]

¢ Test Compound Administration: The synthesized dihydropyridine derivatives are dissolved in
a suitable vehicle (e.g., DMSO) and administered intraperitoneally.[11]

¢ Blood Pressure Measurement: Systolic blood pressure is measured at various time points
(e.g., before and 15, 30, and 60 minutes after administration) using the tail-cuff method.[6]
[11]

o Standard Drug: A well-known calcium channel blocker such as nifedipine is used as a
positive control for comparison.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on 1,4-dihydropyridines have revealed key structural features that influence their
activity as calcium channel blockers:

e The 1,4-dihydropyridine ring is essential for activity.

e An aryl substituent at the C-4 position is crucial, with ortho or meta substitution on this ring
generally enhancing potency.[2]

o Ester groups at the C-3 and C-5 positions are important for activity.
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e The nature of the ester group can influence potency, with bulkier groups sometimes leading
to increased activity.[12]

» The overall lipophilicity of the molecule plays a significant role in its pharmacokinetic and
pharmacodynamic properties.[13][14]

Conclusion

While the specific compound "ethyl 5-cyano-2H-pyridine-1-carboxylate" remains elusive in
the chemical literature, the structurally related class of ethyl 4-aryl-5-cyano-1,4-dihydropyridine-
3-carboxylates provides a valuable and well-documented alternative for research and
development. The Hantzsch synthesis offers a reliable method for their preparation, and their
characterization can be readily achieved through standard spectroscopic techniques. Their
established mechanism of action as L-type calcium channel blockers makes them promising
candidates for the development of new antihypertensive agents. Further investigation into the
structure-activity relationships of this class of compounds can lead to the design of more potent
and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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